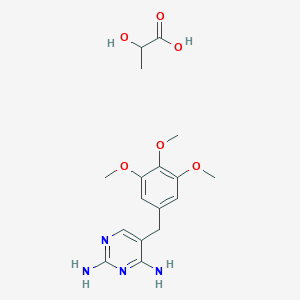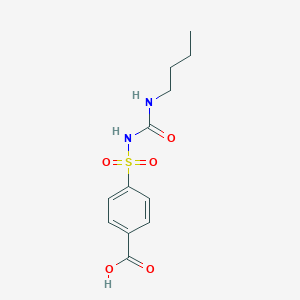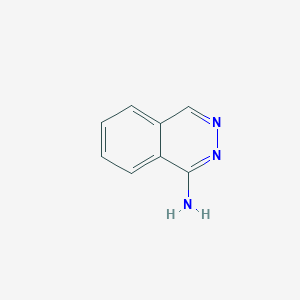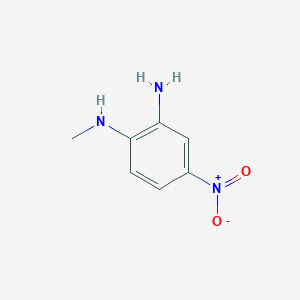
N-羟基-2-丙基戊酰胺
描述
“N-Hydroxy-2-propylpentanamide” is a hydroxamic acid . It is also known by other names such as VAHA, Valproic acid hydroxamate, and Valpropylhydroxamic Acid . It has been associated with various therapeutic applications .
Synthesis Analysis
“N-Hydroxy-2-propylpentanamide” is a derivative of Valproic Acid (VPA) and was designed and synthesized for the purpose of inhibiting HDAC1 . It has shown better antiproliferative activity than VPA in different cancer cell lines .Molecular Structure Analysis
The molecular formula of “N-Hydroxy-2-propylpentanamide” is C8H17NO2 . Its IUPAC name is N-hydroxy-2-propylpentanamide . The InChI is InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) . The Canonical SMILES is CCCC(CCC)C(=O)NO .Physical and Chemical Properties Analysis
The molecular weight of “N-Hydroxy-2-propylpentanamide” is 159.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 5 . The Exact Mass is 159.125928785 g/mol . The Topological Polar Surface Area is 49.3 Ų . The Heavy Atom Count is 11 .科学研究应用
癌症治疗
VAHA 在治疗多种类型的癌症方面显示出令人鼓舞的结果。 已发现它在不同的癌细胞系中比丙戊酸 (VPA) 具有更好的抗增殖活性 . 这使其成为癌症治疗的潜在候选药物 .
HDAC 抑制
VAHA 是 VPA 的衍生物,被设计为组蛋白脱乙酰酶 (HDAC) 抑制剂 . 已显示它抑制 HDAC1,这可能与 HMGB1 从细胞核易位到细胞质有关 .
HMGB1 易位
VAHA 抑制 HDAC1 可能导致 HMGB1 从细胞核易位到细胞质 . 这可能会触发细胞凋亡,使其成为其抗增殖作用的潜在机制 .
ROS 生成
观察到用 VAHA 治疗会增加活性氧 (ROS) 的生成 . 这可能有助于 HMGB1 易位并可能触发细胞凋亡 .
肝毒性评价
VAHA 已经过肝毒性影响
作用机制
Target of Action
N-Hydroxy-2-propylpentanamide, also known as VAHA, is primarily designed to target Histone Deacetylase (HDAC) . HDAC is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .
Mode of Action
VAHA acts as a selective inhibitor of HDAC8 . By inhibiting HDAC8, VAHA prevents the deacetylation of histones, leading to a more relaxed chromatin structure and promoting gene transcription . This change in gene expression can lead to various downstream effects, including the inhibition of cell proliferation in certain cancer cell lines .
Biochemical Pathways
The primary biochemical pathway affected by VAHA is the histone acetylation and deacetylation pathway . By inhibiting HDAC8, VAHA disrupts this pathway, leading to increased histone acetylation and changes in gene expression . One of the key downstream effects of this is the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm .
Pharmacokinetics
VAHA is metabolized by Cytochrome P450 2C11 . The metabolization of VAHA by this enzyme yields a hydroxylated metabolite . The kinetic parameters of this metabolization process indicate that VAHA has a KM of 38.94 µM .
Result of Action
The inhibition of HDAC8 by VAHA leads to a number of molecular and cellular effects. One of the most notable is the reduction of cell survival in HeLa cells . VAHA was found to be fifty-eight times more effective than valproic acid (VPA) in reducing HeLa cell survival . Additionally, VAHA increases the doubling time of HeLa cells by 33% compared to the control .
Action Environment
The action, efficacy, and stability of VAHA can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as Cytochrome P450 2C11, can affect the metabolism and therefore the efficacy of VAHA . .
生化分析
Biochemical Properties
VAHA is an inhibitor of histone deacetylase (HDAC) with efficacy against Class I and II enzymes . It interacts with these enzymes, inhibiting their activity and thereby affecting the acetylation status of histones and other proteins .
Cellular Effects
VAHA has been shown to have antiproliferative effects on various types of cancer cells. For instance, it has been found to inhibit the growth of U87-MG (human glioblastoma) and U-2 OS cells (human osteosarcoma) by approximately 99% . It also induces apoptosis in these cell lines .
Molecular Mechanism
The molecular mechanism of VAHA involves its role as an HDAC inhibitor. By inhibiting HDAC, VAHA affects the acetylation status of histones and other proteins, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, VAHA has been shown to have long-term effects on cellular function. For example, it has been found to have antiproliferative effects on cancer cells even after 48 hours of treatment . The stability and degradation of VAHA in these settings have not been fully explored.
Dosage Effects in Animal Models
The effects of VAHA in animal models have not been extensively studied. One study has evaluated the liver injury of VAHA by acute treatment (once administration) and repeated doses for 7 days under intraperitoneal administration .
Metabolic Pathways
VAHA is metabolized by cytochrome P450 2C11 (CYP2C11), yielding a hydroxylated metabolite . This suggests that VAHA is involved in the metabolic pathways mediated by this enzyme.
Subcellular Localization
VAHA has been found to affect the subcellular localization of certain proteins. For example, it has been shown to increase the translocation of high-mobility group box 1 (HMGB1) from the nucleus to the cytoplasm in HeLa cells .
属性
IUPAC Name |
N-hydroxy-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGIRXXBBBMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147530 | |
| Record name | Valproic acid hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106132-78-9 | |
| Record name | Valproic acid hydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproic acid hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106132-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Hydroxy-2-propylpentanamide of interest in antitumor research?
A1: N-Hydroxy-2-propylpentanamide belongs to the hydroxamic acid family, a class of compounds known to exhibit biological activity. Specifically, some hydroxamic acid derivatives have shown promise as histone deacetylase (HDAC) inhibitors. [] HDACs are enzymes involved in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer.
Q2: How was N-Hydroxy-2-propylpentanamide characterized in this study?
A2: The researchers utilized a combination of spectroscopic techniques and computational methods to characterize N-Hydroxy-2-propylpentanamide and its organotin(IV) complex. These included:
- FTIR Spectroscopy: To identify functional groups and study the binding modes of the ligand to the tin center. []
- NMR Spectroscopy (1H, 13C, 119Sn): To determine the structure and analyze the interactions between the ligand and the tin atom. []
- Density Functional Theory (DFT): Theoretical calculations at the B3LYP-D3BJ/6-311++G(d,p)(H,C,N,O)/LanL2DZ(Sn) level were used to predict the structures, vibrational frequencies, and NMR chemical shifts, which were then compared to experimental data. []
- Natural Bond Orbital (NBO) Analysis: This computational method was employed to assess the stability of different isomers of N-Hydroxy-2-propylpentanamide and highlight the role of intramolecular hydrogen bonding. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)





![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)


![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)
